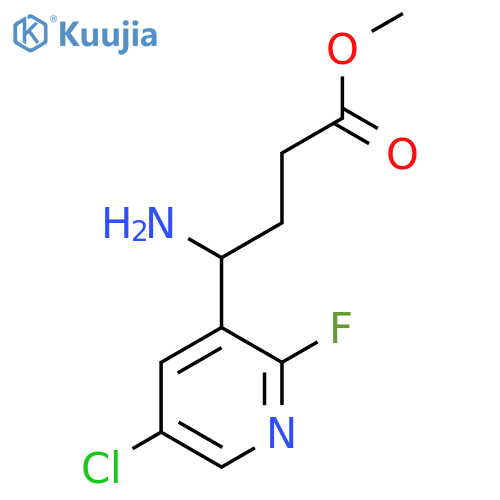

Cas no 2228539-16-8 (methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate)

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate

- 2228539-16-8

- EN300-1977708

-

- インチ: 1S/C10H12ClFN2O2/c1-16-9(15)3-2-8(13)7-4-6(11)5-14-10(7)12/h4-5,8H,2-3,13H2,1H3

- InChIKey: RDJYVFUTQRNTPZ-UHFFFAOYSA-N

- SMILES: ClC1=CN=C(C(=C1)C(CCC(=O)OC)N)F

計算された属性

- 精确分子量: 246.0571335g/mol

- 同位素质量: 246.0571335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 243

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1

- トポロジー分子極性表面積: 65.2Ų

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977708-0.5g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-1977708-5.0g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 5g |

$3977.0 | 2023-05-31 | ||

| Enamine | EN300-1977708-5g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-1977708-1.0g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-1977708-10.0g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-1977708-2.5g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-1977708-10g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 10g |

$5897.0 | 2023-09-16 | ||

| Enamine | EN300-1977708-0.05g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 0.05g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-1977708-0.25g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1977708-0.1g |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate |

2228539-16-8 | 0.1g |

$1207.0 | 2023-09-16 |

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate 関連文献

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoateに関する追加情報

Methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate (CAS No. 2228539-16-8): A Comprehensive Overview

Methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate, identified by its CAS number 2228539-16-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural motif combining an amino acid derivative with a fluorinated pyridine ring, has garnered attention for its potential applications in the development of novel therapeutic agents.

The structural composition of methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate consists of a butanoate backbone substituted with an amino group at the fourth carbon and a pyridine ring at the third carbon. The pyridine ring is further modified with chlorine and fluorine atoms, which are known to enhance the bioactivity and metabolic stability of small molecules. This particular arrangement makes it a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in the development of fluorinated heterocycles as key structural elements in drug molecules. The presence of fluorine atoms can influence various pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The compound methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate exemplifies this trend, as its fluorinated pyridine moiety may contribute to improved pharmacological profiles.

One of the most compelling aspects of methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate is its potential role as a building block for more complex drug candidates. Researchers have been exploring its utility in synthesizing novel inhibitors targeting various biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes involved in cancer metabolism and inflammation.

The synthesis of methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate involves multi-step organic reactions, including condensation, substitution, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorinated pyridine moiety efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the sophistication of modern chemical synthesis.

Evaluation of the pharmacological properties of methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate has revealed intriguing findings. Preclinical studies have demonstrated its potential as an antagonist for certain receptor targets, which could be relevant in treating neurological disorders and autoimmune diseases. Additionally, its interaction with biological membranes and protein targets has been investigated to understand its mechanism of action.

The impact of fluorine substitution on the electronic and steric properties of the pyridine ring has been a focal point in recent research. Computational studies using density functional theory (DFT) have provided valuable insights into how these modifications affect the compound's binding affinity and solubility. Such computational approaches are essential for rational drug design and optimizing lead compounds like methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate.

Moreover, the compound's potential as an intermediate in drug development has been explored in several academic publications. Researchers have reported its use in generating libraries of analogs for high-throughput screening (HTS). This approach allows for rapid identification of biologically active molecules with improved properties compared to the parent compound.

The future prospects for methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate are promising, with ongoing studies focusing on its role in developing next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists are expected to yield novel compounds with enhanced efficacy and reduced side effects. The integration of machine learning algorithms into drug discovery pipelines may further accelerate the process by predicting optimal modifications to this scaffold.

In conclusion, methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate (CAS No. 2228539-16-8) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its potential pharmacological benefits, positions it as a valuable asset in the quest for new medicines. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

2228539-16-8 (methyl 4-amino-4-(5-chloro-2-fluoropyridin-3-yl)butanoate) Related Products

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)

- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)

- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)

- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)

- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)